An In-depth Technical Guide to (S)-Ethyl Chroman-2-carboxylate
An In-depth Technical Guide to (S)-Ethyl Chroman-2-carboxylate
Introduction
(S)-Ethyl chroman-2-carboxylate is a heterocyclic organic compound belonging to the chromane family. The chromane skeleton, a bicyclic system composed of a benzene ring fused to a dihydropyran ring, is a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1] Consequently, derivatives of chroman-2-carboxylate serve as crucial building blocks and key intermediates in the synthesis of complex molecules for applications in medicinal chemistry and drug development.[2] This document provides a comprehensive technical overview of (S)-Ethyl chroman-2-carboxylate, including its chemical structure, properties, relevant experimental protocols, and its role as a precursor to biologically active compounds.
Chemical Identity and Properties
The fundamental properties of ethyl chroman-2-carboxylate are summarized below. It is important to note that most commercially available data pertains to the racemic mixture.
| Property | Value | Reference |
| IUPAC Name | ethyl chroman-2-carboxylate | |
| CAS Number | 24698-77-9 | [3] |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2][3] |
| Physical Form | Liquid | |
| Purity | ~97% | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | |
| InChI Key | PSOZUQKKUGXCEN-UHFFFAOYSA-N | [3] |
Chemical Structure
The structure of (S)-Ethyl chroman-2-carboxylate features a stereocenter at the C2 position of the dihydropyran ring.
Caption: 2D structure of (S)-Ethyl chroman-2-carboxylate.
Experimental Protocols
While specific synthesis protocols for the (S)-enantiomer are proprietary, general methods for producing the chromane core and related esters are well-documented. A common approach involves the Knoevenagel condensation followed by reduction and cyclization steps.
General Synthesis of Chroman-2-Carboxylate Scaffold
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Condensation: A substituted salicylaldehyde is reacted with a malonic acid derivative (e.g., diethyl malonate) in the presence of a base catalyst like piperidine. This Knoevenagel condensation typically yields a coumarin-3-carboxylate derivative.[4]
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Reduction: The double bond in the coumarin ring system is selectively reduced. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) or with chemical reducing agents like sodium borohydride in the presence of a catalyst.
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Esterification (if necessary): If the starting material was a malonic acid, the resulting carboxylic acid is esterified using ethanol under acidic conditions (e.g., Fischer esterification) to yield the ethyl ester.
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Chiral Separation: To obtain the specific (S)-enantiomer, the racemic mixture of ethyl chroman-2-carboxylate is subjected to chiral chromatography using a suitable chiral stationary phase or through diastereomeric salt resolution.
Example Characterization Methodology (Adapted from related compounds)
The structural confirmation of chromane derivatives typically employs standard spectroscopic methods:[5][6]
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¹H NMR: Spectra are recorded on a 400 or 500 MHz spectrometer in a deuterated solvent like CDCl₃. Expected signals would include aromatic protons (around 6.8-7.5 ppm), the chiral proton at C2, methylene protons of the chromane ring, and the characteristic quartet and triplet of the ethyl ester group.
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¹³C NMR: Spectra recorded at 125 MHz would confirm the number of unique carbon atoms. Key signals include the carbonyl carbon of the ester (around 170 ppm), aromatic carbons, and aliphatic carbons of the chromane ring and ethyl group.
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IR Spectroscopy: Infrared spectra would show characteristic absorption bands for the C=O stretch of the ester (around 1730-1750 cm⁻¹), C-O stretches, and aromatic C=C stretches.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the exact molecular weight and elemental formula.[6]
Application in Drug Discovery and Development
(S)-Ethyl chroman-2-carboxylate is not typically an end-product drug but rather a valuable chiral intermediate. The chromane scaffold is integral to a wide array of molecules exhibiting significant biological activities.
Role as a Synthetic Intermediate
The reactivity of the ester group and the chromane core allows for further chemical modifications to build more complex molecules. Research has shown that derivatives synthesized from chromane precursors possess diverse pharmacological properties.
Caption: Synthetic utility of (S)-Ethyl chroman-2-carboxylate.
Associated Biological Activities of Derivatives
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Antimalarial Activity: Spirocyclic chromanes, synthesized from chromane precursors, have shown promising activity against chloroquine-resistant strains of Plasmodium falciparum.[7]
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Antimicrobial and Antioxidant Properties: Spiro[chroman-pyrimidine] derivatives have been evaluated for their potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] Other chromanone derivatives have also been reported to have antibacterial and antifungal effects.[9]
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Anticancer and Antiepileptic Activities: Novel chroman derivatives have been designed and synthesized that exhibit dual activities, showing potential in both anti-breast cancer and antiepileptic applications.[6]
Given the broad range of bioactivities associated with the chromane core, (S)-Ethyl chroman-2-carboxylate remains a compound of high interest for medicinal chemists and drug development professionals as a starting point for creating novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate [mdpi.com]
- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
